1-(Bromomethyl)-3-fluorocyclobutane
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Overview
Description
1-(Bromomethyl)-3-fluorocyclobutane is an organic compound that belongs to the class of halogenated cyclobutanes. This compound features a cyclobutane ring substituted with a bromomethyl group at the first position and a fluorine atom at the third position. The presence of both bromine and fluorine atoms makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-fluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the bromination of 3-fluorocyclobutanemethanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-fluorocyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Elimination: Formation of fluoroalkenes.
Oxidation: Formation of fluorinated alcohols or acids.
Reduction: Formation of cyclobutane derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-fluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the design of novel drugs due to its unique reactivity and ability to form stable carbon-halogen bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-fluorocyclobutane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the introduction of functional groups. The fluorine atom, being highly electronegative, can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-(Chloromethyl)-3-fluorocyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-2-fluorocyclobutane: Similar structure but with the fluorine atom at the second position.
1-(Bromomethyl)-3-chlorocyclobutane: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(Bromomethyl)-3-fluorocyclobutane is unique due to the combination of bromine and fluorine atoms on the cyclobutane ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-fluorocyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrF/c6-3-4-1-5(7)2-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBXRHISFBCMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089241-88-1 |
Source
|
Record name | 1-(bromomethyl)-3-fluorocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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